molecular formula C24H29NO3 B1245952 Julandine

Julandine

Cat. No. B1245952
M. Wt: 379.5 g/mol
InChI Key: GZQPRQAGPHGFNW-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Julandine is a natural product found in Boehmeria cylindrica with data available.

Scientific Research Applications

Anti-Angiogenic Properties

Julandine, a phenanthroquinolizidine alkaloid, has been studied for its anti-angiogenic properties. Research indicates that certain analogues of Julandine demonstrate potent anti-angiogenic effects, with reduced cytotoxicity compared to other systems. This suggests potential applications in conditions where angiogenesis plays a key role, such as in cancer therapy or ocular diseases (Banwell et al., 2006).

Antimicrobial Activity

Julandine has been identified for its antimicrobial activity, particularly against Candida albicans. This highlights its potential use in developing treatments for infections caused by this fungus (Al-Shamma et al., 1982).

Novel Alkaloid Structures

The discovery of new alkaloids alongside Julandine, with unprecedented carbon skeletons, suggests that Julandine and its related compounds could provide a basis for the development of new chemical structures with potential therapeutic applications (Doan Thi Thuy et al., 2018).

Cytotoxicity against Cancer Cell Lines

Studies on Julandine have shown its cytotoxicity against various cancer cell lines. This indicates its potential application in cancer treatment, particularly in targeting specific types of cancer cells (Doan Thi Thuy et al., 2019).

Conformational Analysis

Research has also focused on the synthesis and conformational analysis of Julandine and its analogues. Understanding the conformational structure of Julandine can aid in the design of similar compounds with improved efficacy and reduced side effects (Trigo et al., 1979).

properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

(9aR)-8-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,4,6,9,9a-hexahydro-1H-quinolizine

InChI

InChI=1S/C24H29NO3/c1-26-20-10-7-17(8-11-20)22-16-25-13-5-4-6-19(25)15-21(22)18-9-12-23(27-2)24(14-18)28-3/h7-12,14,19H,4-6,13,15-16H2,1-3H3/t19-/m1/s1

InChI Key

GZQPRQAGPHGFNW-LJQANCHMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C[C@H]3CCCCN3C2)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CC3CCCCN3C2)C4=CC(=C(C=C4)OC)OC

synonyms

julandine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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